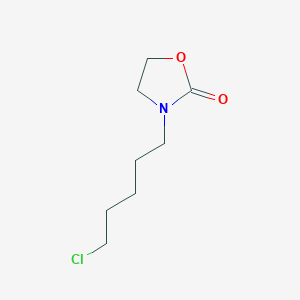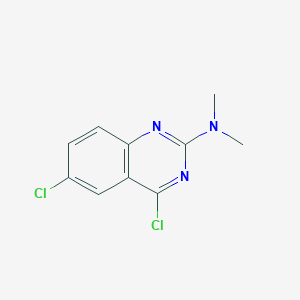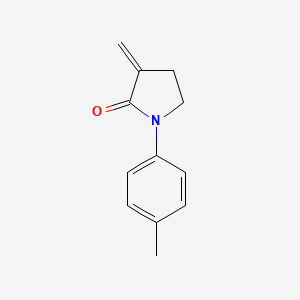![molecular formula C18H11NO2S B13996610 2-(2-Nitrophenyl)dibenzo[b,d]thiophene](/img/structure/B13996610.png)
2-(2-Nitrophenyl)dibenzo[b,d]thiophene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Nitrophenyl)dibenzo[b,d]thiophene is an organic compound that belongs to the class of dibenzothiophenes It is characterized by the presence of a nitrophenyl group attached to the dibenzo[b,d]thiophene core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Nitrophenyl)dibenzo[b,d]thiophene typically involves the nitration of dibenzo[b,d]thiophene. The reaction is carried out by treating dibenzo[b,d]thiophene with a nitrating agent such as a mixture of concentrated sulfuric acid and nitric acid. The reaction conditions, including temperature and reaction time, are carefully controlled to ensure the selective nitration at the desired position.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing the reaction conditions for larger-scale production and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
2-(2-Nitrophenyl)dibenzo[b,d]thiophene can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the nitro group can be replaced by other substituents under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, or tin(II) chloride in hydrochloric acid.
Substitution: Electrophilic reagents such as halogens or sulfonating agents in the presence of a catalyst or under acidic conditions.
Major Products
Reduction: 2-(2-Aminophenyl)dibenzo[b,d]thiophene.
Substitution: Various substituted dibenzo[b,d]thiophenes depending on the electrophile used.
科学研究应用
2-(2-Nitrophenyl)dibenzo[b,d]thiophene has several applications in scientific research:
Organic Electronics: It can be used as a building block for the synthesis of organic semiconductors, which are essential components in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).
Materials Science: The compound’s unique electronic properties make it suitable for the development of advanced materials with specific optical and electronic characteristics.
Chemical Sensors: Due to its ability to undergo various chemical reactions, it can be used in the design of chemical sensors for detecting specific analytes.
作用机制
The mechanism of action of 2-(2-Nitrophenyl)dibenzo[b,d]thiophene in its applications is primarily based on its electronic structure. The nitro group and the dibenzo[b,d]thiophene core contribute to the compound’s ability to participate in electron transfer processes. This makes it an effective component in electronic devices where charge transport is crucial. The molecular targets and pathways involved depend on the specific application, such as the interaction with other materials in an electronic device or the detection of analytes in a sensor.
相似化合物的比较
Similar Compounds
Dibenzo[b,d]thiophene: The parent compound without the nitro group.
2-(2-Aminophenyl)dibenzo[b,d]thiophene: The reduced form of 2-(2-Nitrophenyl)dibenzo[b,d]thiophene.
Benzo[b]thieno[2,3-d]thiophene derivatives: Compounds with similar electronic properties used in organic electronics.
Uniqueness
This compound is unique due to the presence of the nitro group, which significantly alters its electronic properties compared to the parent dibenzo[b,d]thiophene. This modification enhances its reactivity and makes it suitable for specific applications in organic electronics and materials science.
属性
分子式 |
C18H11NO2S |
|---|---|
分子量 |
305.4 g/mol |
IUPAC 名称 |
2-(2-nitrophenyl)dibenzothiophene |
InChI |
InChI=1S/C18H11NO2S/c20-19(21)16-7-3-1-5-13(16)12-9-10-18-15(11-12)14-6-2-4-8-17(14)22-18/h1-11H |
InChI 键 |
OQLDLSLADLFFRW-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C(=C1)C2=CC3=C(C=C2)SC4=CC=CC=C43)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


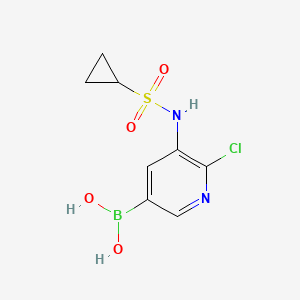
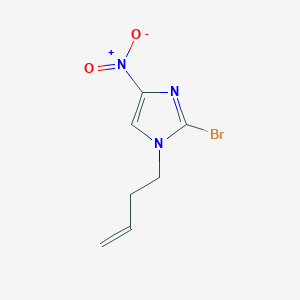
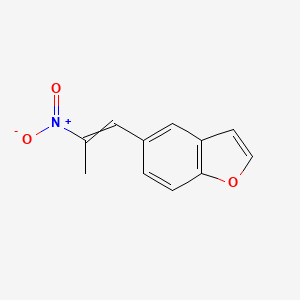
![7H-Dibenzo[c,h]phenothiazine](/img/structure/B13996549.png)
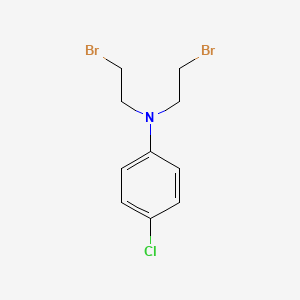
![7H-Dibenzo[c,h]phenothiazine](/img/structure/B13996567.png)
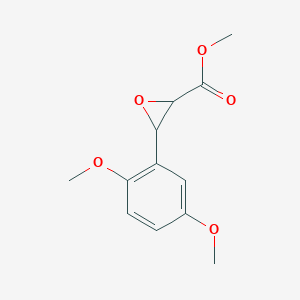
![4-[(e)-(3,5-Dichlorophenyl)diazenyl]-n,n-dimethylaniline](/img/structure/B13996590.png)
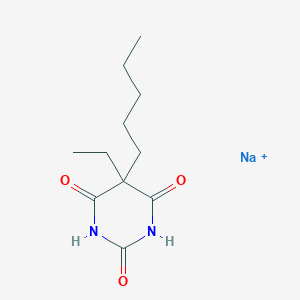
![3,3'-[Sulfonylbis(methylene)]di(2,3-dihydro-4H-1-benzopyran-4-one)](/img/structure/B13996596.png)
